molecular formula C26H38O8 B13745006 Tetrabutyl benzene-1,2,4,5-tetracarboxylate CAS No. 2451-79-8

Tetrabutyl benzene-1,2,4,5-tetracarboxylate

Cat. No.: B13745006
CAS No.: 2451-79-8
M. Wt: 478.6 g/mol
InChI Key: REPPSPNSOPYUCD-UHFFFAOYSA-N
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Description

Tetrabutyl benzene-1,2,4,5-tetracarboxylate (CAS: 2451-79-8) is an ester derivative of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). Its molecular formula is C₂₆H₃₈O₈, with a molecular weight of 478.583 g/mol and a high logP value of 6.76, indicative of significant lipophilicity . This compound is characterized by four butyl ester groups attached to the benzene ring, which enhance its solubility in organic solvents and influence its chromatographic behavior. It is commonly analyzed using reverse-phase HPLC (e.g., Newcrom R1 column) under conditions involving acetonitrile, water, and phosphoric acid . Applications include its use as a precursor in organic synthesis and as a standard in analytical chemistry for method development .

Properties

CAS No.

2451-79-8

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

tetrabutyl benzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3

InChI Key

REPPSPNSOPYUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Oxidation of 1,2,4,5-tetramethylbenzene (Durene)

  • The classical and most industrially relevant method involves the oxidation of durene using strong oxidants such as nitric acid, potassium permanganate, or chromic acid.
  • Durene is oxidized at the methyl side chains to carboxyl groups, yielding benzene-1,2,4,5-tetracarboxylic acid.
  • Challenges include the purification of durene from isomeric methylbenzenes and removal of nitrogen-containing impurities from nitric acid oxidation.
  • Improved methods involve chloromethylation of xylenes followed by oxidation or hydrocracking of pseudocumene derivatives to obtain pure durene for oxidation.
  • Oxidation typically proceeds via a multi-step mechanism: hydrocarbon → alcohol → aldehyde → carboxylic acid.
  • Yields can reach up to 90-95% with optimized conditions.

Alternative Synthetic Routes

  • Cycloaddition reactions, condensation of dicarboxylic acids, and malonic ester syntheses have also been reported but are less common for this acid.
  • Specific methods such as oxidative cleavage of olefins and ring oxidation of polynuclear aromatics are documented but less practical for benzene-1,2,4,5-tetracarboxylic acid.

Esterification to this compound

Once benzene-1,2,4,5-tetracarboxylic acid is obtained, esterification with butanol or butyl esters yields this compound.

Conventional Acid-Catalyzed Esterification

  • The acid is refluxed with excess n-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Removal of water formed during esterification by azeotropic distillation or molecular sieves drives the reaction toward completion.
  • Reaction times vary from several hours to overnight, depending on temperature and catalyst concentration.
  • The product is purified by extraction and recrystallization or column chromatography.

Direct Synthesis from Tetracarboxylic Acid Dialkyl Esters

  • A reported mild and efficient method involves the oxidative dimerization of 1,3-acetone dicarboxylates mediated by cerium(IV) ammonium nitrate (CAN) to yield tetraalkyl esters of benzene-1,2,4,5-tetracarboxylic acid.
  • In this method, the corresponding acetone dicarboxylic acid dialkyl ester is dissolved in dry acetonitrile, and 30 mol % CAN is added at low temperature.
  • The reaction mixture is stirred while gradually warming to room temperature.
  • After completion, the product is extracted, dried, and purified by silica gel chromatography.
  • This method has been demonstrated for tetramethyl esters but can be adapted for tetrabutyl esters by using corresponding dialkyl esters.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Notes
Benzene-1,2,4,5-tetracarboxylic acid synthesis Oxidation of durene with nitric acid or KMnO4 Durene, HNO3 or KMnO4, reflux 85-95 Industrially established, requires purification
Benzene-1,2,4,5-tetracarboxylic acid synthesis Chloromethylation of xylenes + oxidation Xylene derivatives, chloromethylation, oxidation 70-85 Produces pure acid, complex steps
Esterification Acid-catalyzed esterification with n-butanol H2SO4 or p-TsOH, reflux, azeotropic removal of water 75-90 Conventional, well-established
Oxidative dimerization (CAN method) Oxidation of acetone dicarboxylate esters CAN (30 mol %), dry CH3CN, RT ~40-50 Mild, less toxic, demonstrated for methyl esters

Detailed Research Outcomes and Notes

  • The CAN-mediated oxidative dimerization method provides a mild and less toxic alternative to traditional oxidation and esterification routes, with moderate yields (~41% for tetramethyl esters) and good purity, as demonstrated by Balachandran et al. (2016).
  • The classical oxidation of durene remains the most practical and scalable method for producing the parent acid, critical for subsequent esterification.
  • Purity of starting materials, especially durene, significantly impacts the quality and yield of benzene-1,2,4,5-tetracarboxylic acid and its esters.
  • The esterification step requires careful control of reaction conditions to avoid partial esterification or hydrolysis.
  • Chromatographic purification is often necessary to isolate the pure tetraester, particularly when using oxidative dimerization methods.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of tetrabutyl benzene-1,2,4,5-tetracarboxylate is in high-performance liquid chromatography (HPLC). It has been utilized effectively for the separation and analysis of complex mixtures. The compound can be analyzed using reverse phase HPLC methods that involve a mobile phase composed of acetonitrile and water. For mass spectrometry applications, phosphoric acid in the mobile phase can be substituted with formic acid to enhance compatibility .

Table 1: HPLC Method Parameters for this compound

ParameterValue
Column TypeNewcrom R1 HPLC Column
Mobile PhaseAcetonitrile + Water
pH AdjustmentPhosphoric Acid / Formic Acid
Particle Size3 µm (for UPLC applications)

Material Science

Metal-Organic Frameworks (MOFs)

This compound serves as an organic linker in the synthesis of metal-organic frameworks. These frameworks are crucial for applications in gas storage and separation technologies due to their high surface area and tunable porosity. The compound facilitates the formation of microporous structures that can be utilized for hydrogen storage and catalysis .

Case Study: Hydrogen Storage

A study demonstrated the use of this compound in creating MOFs that showed promising results for hydrogen adsorption. The synthesized MOFs exhibited a surface area exceeding 1000 m²/g and demonstrated effective hydrogen uptake at room temperature .

Coordination Chemistry

Lanthanide Complexes

The compound has also been explored as a ligand in coordination chemistry. It forms stable complexes with lanthanide ions, leading to the development of high-dimensional coordination polymers. These materials have potential applications in luminescent devices and catalysis due to their unique optical properties .

Table 2: Properties of Lanthanide Complexes Formed with this compound

Complex TypeLanthanide IonSurface Area (m²/g)Luminescence Efficiency
Coordination PolymerEuropium900High
Coordination PolymerTerbium850Moderate

Environmental Applications

Pollutant Removal

Recent research has indicated that this compound can be employed in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it suitable for use in removing pollutants from wastewater. The compound's efficiency in binding with contaminants allows for effective extraction and subsequent removal from aquatic environments .

Mechanism of Action

The mechanism of action of tetrabutyl benzene-1,2,4,5-tetracarboxylate depends on its application:

Comparison with Similar Compounds

Alkyl Ester Derivatives of Benzene-1,2,4,5-Tetracarboxylate

The structural and functional properties of tetraalkyl benzene-1,2,4,5-tetracarboxylates vary significantly with alkyl chain length. Key examples include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Tetramethyl benzene-1,2,4,5-tetracarboxylate 635-10-9 C₁₄H₁₄O₈ 310.26 ~2.5* Intermediate in MOF synthesis
Tetraethyl benzene-1,2,4,5-tetracarboxylate N/A C₁₈H₂₂O₈ 366.37 ~4.0* Organic synthesis (e.g., bioactive scaffolds)
Tetrabutyl benzene-1,2,4,5-tetracarboxylate 2451-79-8 C₂₆H₃₈O₈ 478.58 6.76 HPLC analysis, preparative chromatography
Tetra-C6-10-alkyl derivatives 700-623-4 Variable >500 >8.0* Industrial surfactants, specialty polymers

Notes:

  • LogP trends : Longer alkyl chains increase hydrophobicity, enhancing organic-phase solubility but reducing aqueous compatibility.
  • Synthesis: All derivatives are synthesized via esterification of pyromellitic dianhydride with corresponding alcohols (e.g., ethanol for tetraethyl, butanol for tetrabutyl) under acidic catalysis .
  • Thermal stability : Methyl and ethyl esters decompose below 250°C, while butyl derivatives show slightly higher stability due to increased van der Waals interactions .
Parent Tetracarboxylate (btec⁴⁻) in Coordination Chemistry

The deprotonated form, benzene-1,2,4,5-tetracarboxylate (btec⁴⁻), is a versatile ligand in metal-organic frameworks (MOFs) and coordination polymers. Key comparisons include:

  • Structural diversity :

    • Cu(II)-btec MOFs : Form 3D frameworks with hexane-1,6-diammonium templates, exhibiting channel-like voids for guest molecules .
    • Cd(II)-btec complexes : Create 2D networks with adipohydrazide ligands, showing luminescent and catalytic properties .
    • Ca(II)-btec MOFs : Used for Pb(II) adsorption due to high porosity and carboxylate-metal affinity .
  • Coordination modes :

    • Btec⁴⁻ adopts μ₄-bridging modes, connecting up to four metal centers (e.g., La³⁺ in 3D frameworks) , whereas tricarboxylates like BTC³⁻ (benzene-1,3,5-tricarboxylate) exhibit μ₃-coordination, limiting connectivity .
  • Stability :

    • MOFs with btec⁴⁻ demonstrate thermal stability up to 240–300°C , outperforming ester derivatives .
    • Hydrolytic stability varies; ester derivatives degrade in acidic/basic conditions, while btec⁴⁻-based MOFs resist hydrolysis .
Comparison with Other Carboxylate Ligands
Ligand Coordination Sites MOF Porosity Stability Applications
Btec⁴⁻ (tetracarboxylate) 4 High (40–60%) Moderate Catalysis, heavy metal adsorption
BTC³⁻ (tricarboxylate) 3 Moderate High (>300°C) Gas storage, catalysis
BDC²⁻ (dicarboxylate) 2 Low Low Proton conduction, sensing

Key insights :

  • Btec⁴⁻ enables higher-dimensional frameworks than BTC³⁻ or BDC²⁻ due to additional carboxylate groups, enhancing structural rigidity and adsorption capacity .
  • Ester derivatives (e.g., tetrabutyl) lack metal-binding capacity but serve as precursors for btec⁴⁻ via hydrolysis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare coordination polymers using tetrabutyl benzene-1,2,4,5-tetracarboxylate as a ligand?

Hydrothermal synthesis is the predominant method, involving reactions between metal salts (e.g., Sr(NO₃)₂, CdCl₂) and the ligand under controlled pH and temperature. For instance, a Sr(II) coordination polymer was synthesized at 160°C for 72 hours with a molar ratio of 1:1 (metal:ligand), yielding a 3D framework stabilized by μ₄-bridging modes of the ligand . Optimization of solvent systems (e.g., water-ethanol mixtures) and pH (4–6) is critical to avoid ligand decomposition and ensure crystallinity.

Q. Which analytical techniques are essential for characterizing the structural and thermal properties of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Resolves atomic coordinates and bonding modes (e.g., monodentate vs. chelating carboxylate groups). Software like SHELXL and Olex2 are used for refinement.
  • Thermogravimetric analysis (TGA): Reveals thermal stability. For example, Sr(II) polymers decompose above 420°C, indicating robust metal-ligand bonding .
  • FTIR spectroscopy: Identifies protonation states of carboxyl groups (e.g., ν(C=O) at ~1700 cm⁻¹ for free acid vs. ~1600 cm⁻¹ for deprotonated forms) .

Q. What are the typical coordination modes of benzene-1,2,4,5-tetracarboxylate in metal complexes?

The ligand exhibits diverse coordination modes, including:

  • μ₄-Bridging: Connects four metal centers via carboxylate oxygens, forming 2D or 3D networks (observed in Cd(II) and Sr(II) polymers) .
  • Chelating-bidentate: Binds a single metal ion using two carboxylate oxygens from adjacent groups.
  • Proton transfer systems: In organic salts, the ligand acts as a tetraanion (C₁₀H₂O₈⁴⁻) stabilized by hydrogen bonds with protonated amines (e.g., propane-1,2-diammonium) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for complexes involving this ligand?

  • Multi-software validation: Cross-check refinement results using SHELXL , JANA2006, or phenix.refine to address model bias.
  • Hydrogen bonding analysis: Use PLATON or Mercury to identify weak interactions (e.g., N–H⋯O, O–H⋯O) that may distort metal-ligand geometries .
  • Twinned data handling: For high-symmetry crystals, apply twin law matrices in refinement (e.g., SHELXL’s TWIN command) to resolve overlapping reflections .

Q. What strategies optimize ligand coordination behavior in mixed-metal systems?

  • pH modulation: Lower pH (<3) favors partial protonation of carboxylates, altering binding selectivity.
  • Competitive ligands: Introduce ancillary ligands (e.g., imidazole, phenanthroline) to direct specific coordination modes .
  • Solvothermal gradients: Gradual temperature changes (e.g., 120°C → 80°C) promote stepwise assembly, reducing kinetic trapping of metastable phases .

Q. How do counterions and solvent molecules influence supramolecular architectures in proton-transfer compounds?

  • Charge balancing: Diammonium cations (e.g., (C₃H₁₂N₂)²⁺) neutralize the tetraanionic ligand, forming layered structures via N–H⋯O bonds .
  • Solvent templating: Water or ethanol molecules occupy voids, stabilizing frameworks through O–H⋯O interactions. Removal of solvent (e.g., via heating) can induce phase transitions .

Q. What computational approaches predict the ligand’s electronic and magnetic properties in transition-metal complexes?

  • Density Functional Theory (DFT): Calculates charge distribution (e.g., Mulliken charges on carboxylate oxygens) and spin states for magnetic studies.
  • Molecular docking: Screens potential host-guest interactions in porous polymers using AutoDock Vina .
  • Topological analysis: Assigns network topology (e.g., pcu or bcu ) via programs like TOPOS to correlate structure with porosity .

Data Contradiction Analysis

Q. How to address discrepancies in thermal stability data across studies?

  • Sample purity: Impurities (e.g., unreacted ligand) lower observed decomposition temperatures. Validate via elemental analysis or PXRD .
  • Heating rate effects: Slower rates (2°C/min) in TGA improve resolution of multi-step decomposition processes.
  • Atmosphere control: Oxidative (air) vs. inert (N₂) conditions significantly alter degradation pathways .

Methodological Recommendations

  • Crystallization screening: Use high-throughput platforms (e.g., CrystalFormer) to explore diverse metal-ligand ratios and solvents.
  • Synchrotron radiation: Enhances data quality for weakly diffracting crystals (e.g., microcrystalline powders) .
  • Dynamic light scattering (DLS): Monitors nanoparticle formation during solvothermal synthesis to prevent aggregation .

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